molecular formula C8H8F3NO2 B13588560 O-(2-(trifluoromethoxy)benzyl)hydroxylamine

O-(2-(trifluoromethoxy)benzyl)hydroxylamine

Cat. No.: B13588560
M. Wt: 207.15 g/mol
InChI Key: KXFDYDJRBSVZSE-UHFFFAOYSA-N
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Description

O-(2-(trifluoromethoxy)benzyl)hydroxylamine: is a chemical compound with the molecular formula C8H9ClF3NO2 and a molecular weight of 243.61 g/mol . It is characterized by the presence of a trifluoromethoxy group attached to a benzyl ring, which is further connected to a hydroxylamine group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-(trifluoromethoxy)benzyl)hydroxylamine typically involves the reaction of 2-(trifluoromethoxy)benzyl chloride with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: O-(2-(trifluoromethoxy)benzyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of O-(2-(trifluoromethoxy)benzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity .

Comparison with Similar Compounds

Comparison: O-(2-(trifluoromethoxy)benzyl)hydroxylamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

O-[[2-(trifluoromethoxy)phenyl]methyl]hydroxylamine

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)14-7-4-2-1-3-6(7)5-13-12/h1-4H,5,12H2

InChI Key

KXFDYDJRBSVZSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CON)OC(F)(F)F

Origin of Product

United States

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